Ibrutinib metabolite M34
Description
Structure
3D Structure
Properties
CAS No. |
1838132-94-7 |
|---|---|
Molecular Formula |
C25H26N6O3 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[(2R)-2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-5-hydroxypentyl]prop-2-enamide |
InChI |
InChI=1S/C25H26N6O3/c1-2-21(33)27-15-18(7-6-14-32)31-25-22(24(26)28-16-29-25)23(30-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18,32H,1,6-7,14-15H2,(H,27,33)(H2,26,28,29)/t18-/m1/s1 |
InChI Key |
IFSZBDPQFKDONK-GOSISDBHSA-N |
Isomeric SMILES |
C=CC(=O)NC[C@@H](CCCO)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Canonical SMILES |
C=CC(=O)NCC(CCCO)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Origin of Product |
United States |
Mechanistic Elucidation of Ibrutinib Metabolite M34 Formation
Enzymatic Systems Governing M34 Biogenesis
The biogenesis of M34 is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes, with notable contributions from specific isozymes.
Ibrutinib (B1684441) is metabolized extensively by CYP3A4 and CYP3A5. drugbank.comnih.govnih.govresearchgate.netnih.gov These enzymes are the principal drivers of Ibrutinib's metabolic clearance, including the pathway that produces M34. nih.govresearchgate.netnih.gov In vitro studies using human liver microsomes have demonstrated that the formation of M34 is primarily an oxidative process catalyzed by CYP3A4/5. nih.govresearchgate.netnih.gov The rate of M34 formation shows a positive correlation with the activity and protein concentration of CYP3A4 in these microsomal systems. nih.gov While CYP3A5 also contributes, the correlation with its protein concentration is less pronounced. nih.gov The metabolism of ibrutinib is mainly performed by CYP3A5 and CYP3A4. drugbank.com
In vitro experiments have confirmed the central role of CYP3A4 in the metabolism of ibrutinib. pmda.go.jp The clearance of ibrutinib in human liver microsomes was almost entirely halted by ketoconazole, a specific inhibitor of CYP3A4, with only 4.2% of metabolism observed, indicating a 96% inhibition. pmda.go.jp
In vitro studies using human liver microsomes have established that the formation of M34 is dependent on the presence of a Nicotinamide Adenine Dinucleotide Phosphate (NADPH)-generating system. nih.govresearchgate.netijpsonline.comresearchgate.net This requirement highlights that the initial step in the formation of M34 is an oxidative reaction, a characteristic function of CYP enzymes that utilize NADPH as a cofactor to provide the necessary reducing equivalents. nih.govijpsonline.com Experiments where the NADPH-generating system was omitted from the incubation mixture showed no formation of M34, confirming its essential role in this metabolic pathway. nih.govresearchgate.net
Minor Contribution of CYP2D6 to Ibrutinib Metabolism Involving M34 Formation Pathways
Proposed Chemical Transformation Leading to M34
The conversion of Ibrutinib to M34 involves a two-step chemical modification of the piperidine (B6355638) ring.
One of the major metabolic pathways for Ibrutinib involves the oxidative opening of its piperidine ring. drugbank.comnih.govresearchgate.netresearchgate.netdovepress.com This reaction, catalyzed by CYP enzymes, breaks the cyclic structure of the piperidine, leading to an intermediate aldehyde. This initial oxidative step is a critical event that precedes the formation of M34 and other related metabolites. drugbank.comnih.govresearchgate.netresearchgate.netdovepress.com
Following the oxidative ring opening, the resulting aldehyde intermediate undergoes a reduction to form a primary alcohol. drugbank.comnih.govresearchgate.netresearchgate.netdovepress.com This final product is the metabolite known as M34. drugbank.comnih.govresearchgate.netresearchgate.netdovepress.com This reductive step completes the biotransformation from Ibrutinib to M34.
Oxidative Ring Opening of the Piperidine Moiety
Correlation Studies of M34 Formation with Hepatic CYP3A Activity and Protein Abundance
The formation of the ibrutinib metabolite M34 is significantly influenced by the activity and abundance of cytochrome P450 3A (CYP3A) enzymes, which are primarily responsible for its metabolism. nih.govresearchgate.net Studies utilizing in vitro human liver systems, such as single-donor human liver microsomes and primary human hepatocytes, have been instrumental in elucidating the relationship between M34 formation and hepatic CYP3A function. nih.govnih.gov These investigations consistently demonstrate that interindividual variability in CYP3A activity directly correlates with the rate of M34 production. nih.govresearchgate.net
Assessment of M34 Formation in Single-Donor Human Liver Microsomes
To investigate the metabolism of ibrutinib, in vitro studies were conducted using human liver microsomes from a panel of 20 individual donors. researchgate.net In these experiments, ibrutinib (5 μM) was incubated with the individual microsomal fractions (0.05 mg protein/mL) for 20 minutes in the presence of an NADPH-regenerating system, which is necessary for CYP enzyme activity. researchgate.netresearchgate.net The formation of metabolite M34 was subsequently measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
The results showed that M34 was formed in the microsomal incubations, and its production varied widely among the different donors, reflecting the known interindividual differences in hepatic enzyme expression. nih.gov This variability highlights the significant role of individual genetics and physiology in the metabolism of ibrutinib. nih.gov The formation of M34 was found to be dependent on the presence of NADPH, confirming its generation through oxidative metabolism by cytochrome P450 enzymes. researchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Biological System | Single-Donor Human Liver Microsomes (HLM) | nih.govresearchgate.net |
| Number of Donors | 20 | researchgate.net |
| Substrate | Ibrutinib (5 μM) | nih.govresearchgate.net |
| Incubation Time | 20 minutes | researchgate.net |
| Cofactor | NADPH-regenerating system | researchgate.net |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |
Evaluation of M34 Formation in Primary Human Hepatocytes
To further explore ibrutinib metabolism in a more physiologically relevant model, studies were performed using cryopreserved primary human hepatocytes from 15 individual donors. researchgate.netnih.gov Primary hepatocytes are considered the gold standard for many in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors. lnhlifesciences.org In these experiments, hepatocytes were incubated with ibrutinib (5 μM), and the formation of M34 was monitored over time. nih.gov
Consistent with the findings from human liver microsomes, M34 formation was observed in primary human hepatocytes and exhibited substantial variability among the donors. nih.gov The formation of M34 was found to be linear throughout a 30-minute incubation period. nih.gov This interindividual variability in metabolite formation in a system that closely mimics the in vivo liver environment further underscores the critical role of CYP3A activity in the disposition of ibrutinib. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Biological System | Single-Donor Primary Human Hepatocytes | nih.govlnhlifesciences.org |
| Number of Donors | 15 | nih.gov |
| Substrate | Ibrutinib (5 μM) | nih.gov |
| Incubation Time | 15 minutes (for single time-point measurement) | nih.gov |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
Relationship between M34 Formation and Midazolam 1'-Hydroxylation as a CYP3A Activity Marker
To establish a direct link between M34 formation and CYP3A activity, researchers correlated the rate of M34 production with the activity of a known CYP3A-specific probe reaction: the 1'-hydroxylation of midazolam. nih.gov Midazolam is a well-established and specific substrate for CYP3A enzymes, and its hydroxylation rate is a reliable marker of hepatic CYP3A activity. chapman.edupsu.edu
In both single-donor human liver microsomes and primary human hepatocytes, the formation of M34 showed a positive correlation with the rate of midazolam 1'-hydroxylation. nih.govnih.gov For instance, in the study involving 20 human liver microsome donors, CYP3A activity, as measured by midazolam 1'-hydroxylation, varied over a wide range (25.3–3606.1 pmol/mg protein/min), and M34 formation rates directly tracked this activity. researchgate.netnih.gov A similar positive correlation between M34 formation and CYP3A activity was observed in the 15-donor panel of primary human hepatocytes. nih.gov These findings strongly indicate that CYP3A enzymes are the principal catalysts for the formation of the M34 metabolite from ibrutinib. nih.govresearchgate.net
Correlation with CYP3A4 and CYP3A5 Protein Content
To further dissect the roles of the two main hepatic CYP3A isoforms, CYP3A4 and CYP3A5, studies have correlated M34 formation with the protein abundance of each enzyme, as measured by quantitative targeted absolute proteomics. nih.gov
In human liver microsomes from 20 donors, the formation of M34 was positively correlated with the microsomal CYP3A4 protein concentration. researchgate.netnih.gov A lesser correlation was observed with the CYP3A5 protein concentration. researchgate.netnih.gov This suggests that while both isoforms may contribute, CYP3A4 is the predominant enzyme responsible for M34 formation in the liver. nih.gov
Interestingly, in the more complex system of primary human hepatocytes, the formation of M34 was not significantly correlated with either CYP3A4 or CYP3A5 protein concentration. nih.gov This difference between microsomal and hepatocyte data may suggest that other cellular factors present in intact hepatocytes, such as drug transport or the influence of other enzyme systems, could modulate the metabolic process, making the direct correlation with the abundance of a single protein less direct than in the simplified microsomal system. nih.gov
| Biological System | Parameter Correlated with M34 Formation | Correlation Finding | Reference |
|---|---|---|---|
| Human Liver Microsomes (n=20) | CYP3A Activity (Midazolam 1'-hydroxylation) | Positive Correlation | researchgate.netnih.gov |
| CYP3A4 Protein Content | Positive Correlation | researchgate.netnih.gov | |
| CYP3A5 Protein Content | Lesser Positive Correlation | researchgate.netnih.gov | |
| Primary Human Hepatocytes (n=15) | CYP3A Activity (Midazolam 1'-hydroxylation) | Positive Correlation | nih.gov |
| CYP3A4 Protein Content | No significant correlation | nih.gov | |
| CYP3A5 Protein Content | No significant correlation | nih.gov |
Preclinical Disposition and Metabolic Fate of Ibrutinib Metabolite M34
In Vitro Metabolic Profiling and Kinetic Characterization
In vitro systems, such as human liver microsomes and hepatocytes, are crucial for understanding the metabolic pathways and the kinetics of metabolite formation.
Studies utilizing single-donor human liver microsomes have been instrumental in characterizing the formation of M34. nih.govnih.gov In these experiments, ibrutinib (B1684441) (at a concentration of 5 μM) was incubated with liver microsomal fractions (0.05 mg protein/ml) from 20 individual donors. nih.govresearchgate.net Preliminary investigations confirmed that the formation of M34 was linear for up to 20 minutes under these conditions. nih.gov
The formation of M34 was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net A key finding from these studies is that the rate of M34 formation shows a positive correlation with CYP3A activity, which was independently measured using the marker reaction of midazolam 1′-hydroxylation. nih.govresearchgate.net This suggests that CYP3A enzymes, likely CYP3A4/5, play a significant role in the metabolic pathway leading to M34. nih.govfda.gov Furthermore, the formation of M34 also correlated positively with the protein content of CYP3A4 in the microsomal samples. researchgate.net
To investigate metabolism in a more physiologically relevant system, cryopreserved primary human hepatocytes have been used. nih.gov In experiments with suspended hepatocytes from 15 different donors, cells were incubated with 5 μM of ibrutinib. nih.govresearchgate.net The formation of M34 was found to be linear throughout the entire 30-minute incubation period. nih.govresearchgate.net
The metabolism of ibrutinib has also been evaluated in preclinical animal models, including rat liver microsomes. In these in vitro systems, ibrutinib is extensively metabolized, with approximately 90% of the parent compound being consumed after a 10-minute incubation. europa.eu Subsequent analysis of the metabolic products confirmed the presence of M34, indicating a shared metabolic pathway between rats and humans. europa.eu Metabolites that can be linked to the piperidine (B6355638) ring opening pathway, which includes M34, represent a significant portion of the biotransformation in rats. europa.eu
The determination of Michaelis-Menten enzyme kinetic parameters, such as Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ) and Vₘₐₓ (the maximum reaction rate), is fundamental for fully characterizing an enzyme-catalyzed reaction. biorxiv.orgbu.edu
| Parameter | Human Liver Microsomes | Human Hepatocytes |
|---|---|---|
| Biological System | Single-donor human liver microsomes (n=20) | Cryopreserved single-donor human hepatocytes (n=15) |
| Ibrutinib Concentration | 5 μM | 5 μM |
| Protein/Cell Concentration | 0.05 mg protein/ml | 0.5 x 10⁶ viable cells/ml |
| Incubation Time for Linearity | Up to 20 minutes | Up to 30 minutes (linear throughout) |
| Analytical Method | LC-MS/MS | LC-MS/MS |
| Primary Finding | M34 formation correlates with CYP3A activity and CYP3A4 protein content. nih.govresearchgate.net | M34 formation correlates with CYP3A activity. nih.govnih.gov |
Studies on Ibrutinib Metabolism to M34 in Rat Liver Microsomes
In Vivo Detection and Excretion Pathways in Animal Models
Animal models are essential for understanding the in vivo fate of a drug and its metabolites, including their distribution and excretion.
Following oral administration of ibrutinib to rats, M34 has been identified as one of the metabolites present in the plasma of both male and female rats. europa.eu This confirms that the metabolic pathway leading to M34 is active in vivo. europa.eu While M34 is detected in circulation, other metabolites were reported to be the main circulating entities in rat plasma. fda.gov Notably, M34 was identified as one of the main metabolites found in feces, accounting for a significant percentage of the administered dose, which points to hepatobiliary excretion as a primary route of elimination for this metabolite. fda.gov Specific quantitative data for the concentration of M34 in rat plasma was not detailed in the reviewed reports.
Presence of M34 in Rat Bile
Following oral administration of radiolabeled ibrutinib to rats, a significant portion of the radioactivity, up to 47%, is excreted in the bile, indicating that biliary excretion is a major route of elimination for ibrutinib-related substances. fda.gov The primary metabolite identified in rat bile is M21, a sulfate (B86663) conjugate of another metabolite, M35. fda.gov While M34 has been identified as a metabolite in rats, the available documentation does not specify whether M34 is present in rat bile. One assessment report notes that in a study with rats administered a 10 mg/kg dose of ibrutinib, the parent compound was not found in the bile, and the primary metabolites listed were M21, M6+M7, M9, and M12+M13. europa.eu
Excretion of M34 in Fecal Samples
Fecal excretion is the principal route of elimination for ibrutinib and its metabolites in animal models. fda.gov In studies conducted with rats, the majority of the administered dose of ibrutinib is recovered in the feces. Analysis of fecal samples from rats treated with radiolabeled ibrutinib revealed the presence of several metabolites. Notably, M34 was identified as one of the main metabolites in the feces, alongside M35 and M17. fda.gov Quantitative analysis has shown that M34 accounts for a significant portion of the excreted dose in feces.
| Metabolite | Approximate Percentage of Administered Dose |
|---|---|
| M34 | ~16% |
| M35 | ~14% |
| M17 | ~8-12% |
Circulating Levels of M34 in Blood and Plasma of Animal Models
Following oral administration, ibrutinib is extensively metabolized, and several of its metabolites circulate in the blood and plasma of animal models. In rats, M34 has been identified as one of the circulating metabolites in plasma. europa.eu However, reports on its relative abundance in circulation vary. One source identifies M15, M5, and M37 (PCI-45227) as the main circulating entities in rat plasma, suggesting that while M34 is present, it may not be one of the most predominant metabolites in the bloodstream. fda.gov
| Metabolite | Reported Presence/Abundance | Reference |
|---|---|---|
| M34 | Identified in plasma | europa.eu |
| M15 | Main circulating entity | fda.gov |
| M5 | Main circulating entity | fda.gov |
| M37 (PCI-45227) | Main circulating entity | fda.gov |
| M35 | Identified in plasma | europa.eu |
| M39 | Identified in plasma | europa.eu |
| M40 | Identified in plasma | europa.eu |
Advanced Analytical Methodologies for Ibrutinib Metabolite M34 Research
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications for M34 Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the quantitative analysis of ibrutinib (B1684441) and its metabolites, including M34, in various biological samples. nih.govresearchgate.netfda.goveuropa.eunih.gov This methodology is favored for its high sensitivity, specificity, and ability to measure low-concentration analytes in complex matrices like plasma and human liver microsomes. nih.govnih.gov
In typical studies, M34 is measured alongside other key metabolites (like M25 and M37) and the parent drug, ibrutinib. nih.govnih.gov For instance, research investigating the metabolic pathways of ibrutinib in human liver microsomes and primary human hepatocytes utilized LC-MS/MS to determine the formation rates of M34. nih.govnih.gov These analyses confirmed that M34 is a significant metabolite formed through oxidation by cytochrome P450 (CYP) 3A enzymes. nih.govnih.govdrugbank.com The main circulating moieties in human plasma following ibrutinib administration have been identified as ibrutinib, M21, M25, M34, and M37. fda.goveuropa.eu The quantification is typically achieved by monitoring specific mass transitions from a precursor ion to a product ion for each analyte.
| Parameter | Description | Source |
| Instrumentation | Thermo TSQ Quantum Ultra triple quadrupole mass spectrometer coupled to a Thermo Accela HPLC system. | researchgate.net |
| Application | Measurement of M34 formation in single-donor human liver microsomes and primary human hepatocytes. | nih.govnih.gov |
| Ionization Mode | Positive electrospray ionization (ESI) is commonly used for detecting ibrutinib and its metabolites. | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | mdpi.com |
Optimization of Chromatographic Separation for M34
Effective chromatographic separation is essential to resolve M34 from its parent compound, isomers, and other metabolites, thereby preventing ion suppression and ensuring accurate quantification. The optimization process involves a careful selection of the stationary phase (column), mobile phase composition, and elution gradient. shimadzu.comnih.govnih.gov
For the analysis of ibrutinib and its metabolites, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. farmaciajournal.comjetir.org C18 columns are frequently employed due to their versatility and effectiveness in separating moderately polar compounds like M34. farmaciajournal.comnih.gov The mobile phase typically consists of an aqueous component (often water with an acidic modifier like formic acid to improve peak shape and ionization efficiency) and an organic solvent (commonly acetonitrile (B52724) or methanol). mdpi.comnih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is generally used to achieve optimal separation of all compounds of interest within a reasonable run time. mdpi.com
Key parameters that are strategically optimized include the column temperature, mobile phase pH, and flow rate to ensure robust and reproducible separation. shimadzu.comjetir.org
Table 4.1.1: Example Chromatographic Conditions for Metabolite Analysis
| Parameter | Condition | Purpose | Source |
| Column | C18 Hypersil GOLD | Stationary phase for reversed-phase separation. | farmaciajournal.com |
| Mobile Phase A | LC-MS grade water with 0.1% formic acid | Aqueous component, acidifier improves ionization. | mdpi.com |
| Mobile Phase B | Methanol with 0.1% formic acid | Organic component for elution. | mdpi.com |
| Flow Rate | 0.25 mL/min | Affects separation resolution and analysis time. | mdpi.com |
| Column Temperature | 40 °C | Influences viscosity and separation efficiency. | mdpi.com |
| Gradient Program | 30% B to 90% B over several minutes | Ensures elution of compounds with varying polarities. | mdpi.com |
Mass Spectrometric Detection and Fragmentation Patterns of M34
Mass spectrometry provides definitive identification and quantification of M34 based on its specific mass-to-charge ratio (m/z) and characteristic fragmentation pattern in MS/MS analysis. The metabolic pathway leading to M34 involves the opening of the piperidine (B6355638) ring of ibrutinib followed by the reduction of the primary alcohol. drugbank.com
In positive ion mode, M34 is detected as a protonated molecule [M+H]⁺. For MS/MS analysis, this precursor ion is selected and subjected to collision-induced dissociation (CID), which breaks it into smaller, stable product ions. The transition from the precursor ion to a specific product ion is monitored for quantification. Computational tools can assist in predicting fragmentation patterns, which are then confirmed experimentally.
Based on available data, the mass spectrometric details for M34 are as follows:
Table 4.1.2: Mass Spectrometric Parameters for M34
| Metabolite | Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Source |
| M34 | 23.63 | 459.2145 | pmda.go.jp |
The fragmentation of ibrutinib itself typically involves the breaking of the N-C bond between the pyrazole (B372694) and piperidine rings. researchgate.netresearchgate.net While the specific fragments for M34 are not detailed in the provided context, its structural relationship to ibrutinib suggests that similar core structures would be observed in its fragmentation pattern.
Ultra-Performance Liquid Chromatography (UPLC) Platforms for Enhanced Resolution and Sensitivity
Ultra-Performance Liquid Chromatography (UPLC), a type of high-performance liquid chromatography that uses columns with smaller particle sizes (typically <2 µm), offers significant advantages for the analysis of M34. jetir.org The use of UPLC platforms results in enhanced chromatographic resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. researchgate.netnih.gov
The improved efficiency of UPLC columns, such as the Acquity UPLC® BEH C18 (1.7 µm particle size), allows for better separation of closely eluting compounds, which is critical when analyzing complex metabolite mixtures. researchgate.netresearchgate.net This high resolution is crucial for accurately quantifying M34 in the presence of other metabolites and endogenous matrix components. fda.gov The increased peak concentration (taller, narrower peaks) afforded by UPLC also leads to a lower limit of quantification (LLOQ), enhancing the sensitivity of the assay. researchgate.netnih.gov Assays using UPLC-MS/MS have demonstrated high sensitivity, with LLOQs as low as 100 pg/mL for ibrutinib and its primary active metabolite. researchgate.netnih.gov
Strategies for Sample Preparation in Biological Matrices for M34 Analysis
Effective sample preparation is a critical prerequisite for reliable M34 analysis. Its purpose is to remove interfering substances, such as proteins and phospholipids, from biological matrices (e.g., plasma, serum, tissue homogenates) to protect the analytical column and reduce matrix effects during mass spectrometric detection. researchgate.net The most common techniques employed for this purpose are protein precipitation and liquid-liquid extraction. researchgate.netresearchgate.net
Protein Precipitation Techniques
Protein precipitation is a widely used technique in bioanalysis due to its simplicity, speed, and relatively high recovery for many analytes. researchgate.netmdpi.com The method involves adding a large volume of an organic solvent, most commonly acetonitrile, to the biological sample. mdpi.comresearchgate.netmdpi.com The solvent disrupts the solvation of proteins, causing them to precipitate out of the solution.
The typical procedure involves:
Adding a precipitating agent, such as ice-cold acetonitrile, to the plasma or serum sample, often in a 4:1 or greater volume ratio. researchgate.netmdpi.commdpi.com
Vortexing the mixture to ensure thorough mixing and complete precipitation. researchgate.net
Centrifuging the sample at high speed to pellet the precipitated proteins. researchgate.netresearchgate.net
Collecting the supernatant, which contains the analyte of interest (M34). mdpi.com
This supernatant can sometimes be directly injected into the LC-MS/MS system, or it may be evaporated and reconstituted in the mobile phase to enhance compatibility and sensitivity. researchgate.net This method has been successfully used for the sample preparation of ibrutinib and its metabolites. researchgate.net
Liquid-Liquid Extraction Methodologies
Liquid-liquid extraction (LLE) is another effective but more labor-intensive sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. farmaciajournal.comnih.gov LLE can provide a cleaner extract than protein precipitation by removing not only proteins but also other highly polar or non-polar interferences. farmaciajournal.com
The LLE process for ibrutinib and its metabolites generally includes the following steps:
Adjusting the pH of the aqueous sample (plasma) to ensure the analyte is in a non-ionized state, which enhances its partitioning into the organic solvent. For basic compounds like ibrutinib and its metabolites, the pH is adjusted to be alkaline. farmaciajournal.com
Adding an immiscible organic extraction solvent, such as ethyl acetate (B1210297) or a mixture of ethyl acetate and tert-butyl methyl ether. farmaciajournal.comresearchgate.net
Vigorously mixing the two phases to facilitate the transfer of the analyte into the organic layer.
Separating the organic layer, which now contains the analyte.
Evaporating the organic solvent to dryness and reconstituting the residue in the mobile phase for injection into the LC-MS system. farmaciajournal.com
Salting-out assisted LLE has also been developed as a high-throughput method for the analysis of ibrutinib and its metabolites in human serum. nih.gov
Solid-Phase Extraction Procedures
Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration of analytes from complex biological matrices like plasma or serum prior to chromatographic analysis. researchgate.netnih.gov While protein precipitation and liquid-liquid extraction are also common, SPE offers the advantage of high recovery and the removal of a significant amount of matrix interferences, leading to cleaner extracts and reduced matrix effects in the subsequent LC-MS/MS analysis.
A typical SPE procedure for the extraction of a small molecule like M34 from human plasma would involve the following steps, often performed on a 96-well plate format for higher throughput:
Cartridge Conditioning: The SPE sorbent (e.g., a polymeric reversed-phase material) is first conditioned with an organic solvent like methanol, followed by equilibration with an aqueous solution such as water or a specific buffer. This process activates the sorbent and creates a receptive environment for the analyte.
Sample Loading: The biological sample (e.g., plasma), often pre-treated by dilution or protein precipitation, is loaded onto the SPE cartridge. The analyte and some endogenous components are retained on the sorbent while the bulk of the sample matrix passes through.
Washing: The cartridge is washed with a weak solvent (a mixture of organic and aqueous phases) to remove loosely bound, undesired components from the sorbent. The wash solvent is designed to be strong enough to elute interferences but weak enough to leave the analyte of interest, M34, bound to the sorbent.
Elution: A strong organic solvent is used to disrupt the interaction between M34 and the sorbent, eluting the analyte into a collection plate.
Evaporation and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC-MS/MS mobile phase. mdpi.com This step concentrates the analyte, enhancing the sensitivity of the assay.
The selection of the appropriate SPE sorbent, as well as the optimization of the wash and elution solvents, are critical for developing a selective and efficient extraction method for M34.
Method Validation Parameters for M34 Quantification in Preclinical and Research Contexts
For an analytical method to be considered reliable for the quantification of M34 in research settings, it must undergo a thorough validation process. This validation ensures the method is fit for its intended purpose, yielding accurate and reproducible results. Key parameters are assessed according to established bioanalytical method validation guidelines. nih.govmdpi.comresearchgate.net
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov For M34 quantification, this involves demonstrating a lack of interference from endogenous matrix components, other ibrutinib metabolites (like M25 and M37), and co-administered drugs at the retention time and mass transition of M34. nih.govresearchgate.net
Selectivity is typically assessed by analyzing blank biological matrix samples from multiple sources (e.g., at least six different lots of human plasma) to check for interfering peaks. nih.gov The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity through the specific detection of precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. mdpi.comnih.govresearchgate.net For M34, specific MRM transitions would be optimized to ensure that the signal is unique to the metabolite, thereby guaranteeing that the measurement is not skewed by other compounds.
The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
For quantification purposes, the LLOQ is the most critical sensitivity parameter. It defines the lower end of the reportable range for the assay. While specific LOD/LLOQ values for M34 are not widely published, data from the analysis of other ibrutinib metabolites can provide an expected range for a validated LC-MS/MS method.
| Analyte | Matrix | LLOQ (ng/mL) | Reference |
|---|---|---|---|
| Dihydrodiol ibrutinib (PCI-45227/M37) | Human Plasma | 0.400 | mdpi.com |
| Ibrutinib | Cerebrospinal Fluid | 0.50 | |
| PCI-45227 (M37) | Cerebrospinal Fluid | 1.00 | |
| Ibrutinib & Metabolites | Human Plasma | 1.00 | nih.govresearchgate.net |
Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement (or degree of scatter) among a series of measurements from multiple samplings of the same homogeneous sample. nih.govamericanlaboratory.com Both are crucial for ensuring the reliability of quantitative data.
Assessments are typically performed at multiple concentration levels, including the LLOQ and low, medium, and high-quality control (QC) samples.
Precision: Expressed as the percent coefficient of variation (%CV), it is evaluated within a single analytical run (intra-run precision) and across different runs on different days (inter-run precision).
Accuracy: Expressed as the percent bias or relative error (%RE), it measures the deviation of the mean measured concentration from the nominal concentration.
Regulatory guidelines generally state that for a method to be considered valid, the precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ) of the nominal value. nih.govmdpi.com
| Analyte | Precision (%CV) | Accuracy (%RE) | Reference |
|---|---|---|---|
| Dihydrodiol ibrutinib (DIH) | < 13.0% | -4.8% to 5.7% | mdpi.com |
| Ibrutinib & Metabolites | 1.8% to 9.7% | < 15% | nih.govresearchgate.net |
| Various Antimicrobials | < 12.0% | -13.9% to 9.0% | nih.gov |
| Ibrutinib (IBR) & Dihydrodiol ibrutinib (DIB) | IBR: 1.88-6.04% DIB: 0.59-27.3% | IBR: -0.6% to 10% DIB: -8.3% to 18% | mdpi.com |
Evaluating the stability of M34 in the biological matrix under study is paramount to ensure that the measured concentration accurately reflects the concentration at the time of sample collection. Stability experiments are designed to mimic the conditions that samples may encounter during handling, processing, and storage.
Key stability assessments include:
Bench-top stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the typical sample handling time. mdpi.com
Freeze-thaw stability: Assesses the impact of repeated freezing and thawing cycles on the analyte concentration.
Long-term stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.
For each stability test, the mean concentration of the stored samples is compared to that of freshly prepared samples, and the deviation should typically be within ±15% for the analyte to be considered stable. nih.govnih.gov Studies on other Bruton's tyrosine kinase inhibitors and their metabolites have demonstrated stability under these relevant conditions. nih.gov
| Stability Test | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Bench-Top Stability | Assesses stability during sample processing at ambient temperature. | Mean concentration within ±15% of nominal. |
| Freeze-Thaw Stability | Assesses stability after multiple freeze-thaw cycles. | Mean concentration within ±15% of nominal. |
| Long-Term Stability | Assesses stability during extended storage (e.g., -20°C or -80°C). | Mean concentration within ±15% of nominal. |
| Post-Preparative Stability | Assesses stability of the processed sample in the autosampler. | Mean concentration within ±15% of nominal. |
Mechanistic Studies and Research Perspectives on Ibrutinib Metabolite M34
Structural Elucidation Techniques Employed for M34 Confirmation
The definitive identification and structural confirmation of metabolites like M34 are crucial in drug metabolism studies. For ibrutinib (B1684441) and its metabolites, a combination of advanced analytical techniques is typically employed. The primary methods include liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netoup.comresearchgate.net
LC-MS/MS is a powerful tool for detecting and quantifying known metabolites in biological matrices. researchgate.netjetir.orgipinnovative.com In the case of M34, LC-MS/MS would be used to measure its formation in in vitro systems like human liver microsomes and hepatocytes. nih.govnih.govresearchgate.net HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of the metabolite and distinguishing it from other molecules with similar masses. oup.com
For a complete structural elucidation, especially for novel or unexpected metabolites, isolation via techniques like preparative liquid chromatography is often necessary. oup.com The isolated metabolite can then be subjected to 1D and 2D NMR spectroscopy (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC). oup.comresearchgate.net These NMR techniques provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry, ultimately leading to the unambiguous confirmation of the M34 structure. oup.comresearchgate.netdaicelpharmastandards.com
Comparative Analysis of M34 within the Overall Ibrutinib Metabolite Landscape
Ibrutinib undergoes extensive metabolism, leading to a variety of metabolites. researchgate.netnih.gov M34 is one of the main circulating metabolites observed in humans, alongside M21, M25, and M37 (also known as PCI-45227). researchgate.netnih.govfda.govfda.gov
Metabolism of ibrutinib occurs via three principal pathways:
Hydroxylation: This involves the addition of a hydroxyl group to the phenoxyphenyl moiety, resulting in metabolites like M35. drugbank.comresearchgate.netnih.gov
Piperidine (B6355638) Ring Opening: This pathway leads to the formation of both an alcohol metabolite (M34) and a carboxylic acid metabolite (M25). drugbank.comnih.govresearchgate.netnih.gov
Epoxidation and Hydrolysis: This occurs on the ethylene (B1197577) group of the acryloyl moiety, followed by hydrolysis to form the dihydrodiol metabolite M37 (PCI-45227). drugbank.comnih.govresearchgate.netnih.gov This metabolite is also pharmacologically active, though to a lesser extent than ibrutinib itself. drugbank.comnih.govwvu.edu
Investigating the Impact of Enzyme Induction on M34 Formation Pathways
The formation of M34 is primarily mediated by CYP3A enzymes, with CYP3A4 playing a major role and CYP3A5 contributing to a lesser extent. nih.gov The activity of these enzymes can be influenced by other drugs, a phenomenon known as enzyme induction or inhibition.
Strong inducers of CYP3A4, such as rifampicin (B610482), can significantly increase the metabolism of ibrutinib. nih.govdrugbank.comeuropa.eu Co-administration of rifampicin has been shown to decrease the plasma concentrations of ibrutinib substantially. fda.govnih.gov This increased metabolic activity would likely lead to a corresponding increase in the formation of CYP3A-mediated metabolites, including M34. Studies have demonstrated that following treatment with rifampin, an inducer of CYP3A, there is an increase in 4-β-hydroxycholesterol concentrations, providing evidence of CYP3A induction. nih.gov This suggests that in the presence of a strong CYP3A inducer, the pathway leading to M34 would be accelerated.
Conversely, strong inhibitors of CYP3A4, such as ketoconazole, dramatically increase the plasma concentration of ibrutinib by reducing its metabolism. fda.govnih.govaacrjournals.org This inhibition would consequently decrease the formation of M34 and other CYP3A-dependent metabolites.
Consideration of M34 in the Context of Ibrutinib's Overall Metabolic Clearance
Ibrutinib is characterized by extensive first-pass metabolism, meaning a large portion of the drug is metabolized in the liver before it reaches systemic circulation. nih.gov This results in low oral bioavailability. nih.gov The clearance of ibrutinib is almost entirely metabolic, with very little of the unchanged drug being excreted. fda.gov
Following a single oral dose of radiolabeled ibrutinib, approximately 80% of the radioactivity is excreted in the feces and less than 10% in the urine. researchgate.netwvu.eduresearchgate.net The excreted products are primarily metabolites, with less than 1% being unchanged ibrutinib. researchgate.netnih.gov M34, being one of the major metabolites formed through the opening of the piperidine ring, represents a significant pathway for the metabolic clearance of ibrutinib. drugbank.comresearchgate.netnih.gov The formation of M34, along with other major metabolites like M25 and M37, contributes to the rapid elimination of ibrutinib from the body. drugbank.comnih.govoup.com The extensive conversion of ibrutinib to metabolites like M34 underscores the critical role of hepatic metabolism in the drug's disposition.
Future Research Directions for Comprehensive Understanding of Ibrutinib Metabolite M34 in Preclinical Pharmacological Studies
While the formation and role of M34 in ibrutinib's metabolism are partially understood, several areas warrant further investigation in preclinical settings to build a more comprehensive pharmacological profile.
Pharmacological Activity: A crucial next step is to determine if M34 possesses any pharmacological activity, either as a BTK inhibitor or through off-target effects. While M37 is known to have reduced but still present BTK inhibitory activity, the activity of M34 has not been extensively reported. drugbank.com In vitro assays using purified M34 could assess its binding affinity and inhibitory potential against BTK and other kinases.
Potential for Drug-Drug Interactions: Further studies could explore how M34 itself might be a substrate or inhibitor of drug-metabolizing enzymes or transporters. This would help to understand if the accumulation of M34 could, in turn, affect the metabolism of other co-administered drugs.
Role in Interindividual Variability: Research has shown significant interindividual variability in ibrutinib exposure. nih.gov Future studies could investigate the extent to which genetic polymorphisms in CYP3A4 and CYP3A5, as well as other enzymes involved in downstream metabolism, influence the rate of M34 formation. This could help explain some of the observed variability in patient responses and side effects.
Extrahepatic Metabolism: While hepatic metabolism is primary, the potential for extrahepatic metabolism of ibrutinib, including pathways that might lead to or involve M34, could be further explored, particularly in tissues with significant CYP3A expression. nih.govresearchgate.net
By addressing these research questions, a more complete picture of the role of M34 in the pharmacology of ibrutinib can be developed, potentially leading to a better understanding of the drug's efficacy and safety profile.
Q & A
Q. What statistical approaches are suitable for correlating M34 levels with clinical outcomes?
- Methodological Answer : Use longitudinal mixed-effects models to account for intra-patient variability. For survival analysis (e.g., progression-free survival), apply Cox proportional hazards models with M34 AUC as a time-dependent covariate. Adjust for covariates like renal/hepatic function and CYP3A4 genotype. Report hazard ratios (HR) with 95% confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
